molecular formula C20H18N2O2S B2948050 N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893099-06-4

N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2948050
CAS No.: 893099-06-4
M. Wt: 350.44
InChI Key: UFJBIAJLRFRYAT-UHFFFAOYSA-N
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Description

N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted at the 2-position with a naphthalene-1-amido group and at the 3-position with an N-methyl carboxamide. Its structural complexity arises from the fusion of a cyclopentane ring with a thiophene moiety, creating a rigid bicyclic system.

Properties

IUPAC Name

N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-21-19(24)17-15-10-5-11-16(15)25-20(17)22-18(23)14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9H,5,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJBIAJLRFRYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the amidation of a carboxylic acid derivative with an amine. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Hydrolysis

Under acidic or basic conditions, the amide bond undergoes hydrolysis:

RCONHR +H2OH+/OHRCOOH+R NH2\text{RCONHR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RCOOH}+\text{R NH}_2

  • Acidic conditions : Protonation of carbonyl oxygen enhances electrophilicity .

  • Basic conditions : Hydroxide ion attacks the carbonyl carbon directly.

Thiophene Ring Oxidation

Potassium permanganate oxidizes the thiophene sulfur to sulfoxide or sulfone, depending on stoichiometry:

\text{Thiophene}+\text{KMnO}_4\rightarrow \text{Sulfoxide}\(\text{1 equiv})\\text{or}\\text{Sulfone}\(\text{2 equiv})

Selectivity is controlled by reaction time and temperature.

Electrophilic Aromatic Substitution (EAS)

The naphthalene moiety undergoes nitration preferentially at the C4 position due to steric and electronic effects:

Naphthalene+HNO3H2SO44 Nitronaphthalene\text{Naphthalene}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{4 Nitronaphthalene}

This regioselectivity is confirmed by computational studies.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces ring-opening reactions in the thiophene moiety .

  • Thermal decomposition : Above 300°C, decarboxylation and naphthalene fragmentation occur.

Scientific Research Applications

N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exerts its effects involves the inhibition of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to reduced ATP production and increased oxidative stress in cells. The compound’s ability to localize to mitochondria and inhibit complex I is crucial for its anticancer activity .

Comparison with Similar Compounds

Core Structure Variations

The cyclopenta[b]thiophene scaffold is shared among several derivatives, but substitutions at the 2- and 3-positions dictate pharmacological and physicochemical properties:

Compound Name 2-Position Substituent 3-Position Substituent Key Features
Target Compound Naphthalene-1-amido N-methyl carboxamide High lipophilicity due to naphthalene; moderate solubility from carboxamide
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) Naphthalen-2-ylprop-2-enamide Cyano group Enhanced π-stacking from naphthalene; cyano groups increase polarity
N-Phenyl-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Thiophene-2-carbonylamino Phenyl carboxamide Reduced steric bulk compared to naphthalene; thiophene enhances electron delocalization
2-(1H-pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Pyrrole Carboxylic acid Acidic group improves solubility; pyrrole introduces hydrogen-bond donors

Key Insight : The naphthalene-1-amido group in the target compound provides superior hydrophobic interactions but may reduce aqueous solubility compared to phenyl or thiophene analogs.

Physicochemical Properties

Property Target Compound N-Phenyl Thiophene Analogue Mitofusin Agonist
Molecular Weight ~425 g/mol (estimated) 368.4 g/mol ~450 g/mol
LogP (Predicted) 4.2 3.1 5.0
Solubility Low (due to naphthalene) Moderate (phenyl group) Very low (bulky substituents)
Hydrogen Bond Acceptors 3 3 5

Critical Analysis of Structural Influences

  • Naphthalene vs. Smaller Aromatics : Naphthalene’s planar structure improves stacking interactions but may hinder solubility. Replacing it with thiophene (as in ) balances hydrophobicity and electronic effects.
  • Carboxamide vs.
  • Crystallographic Behavior : Dihedral angles between the naphthalene and thiophene rings (cf. ’s 13.5° angle) could influence packing density and stability .

Biological Activity

N-methyl-2-(naphthalene-1-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (CAS No. 893099-06-4) is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Naphthalene ring : Contributes to its electronic properties.
  • Thiophene ring : Imparts unique reactivity and biological interactions.
  • Amide group : Essential for the compound's binding interactions with biological targets.

The primary mechanism by which this compound exerts its effects is through the inhibition of mitochondrial complex I. This inhibition disrupts the electron transport chain, leading to decreased ATP production and increased oxidative stress within cells. The localization of the compound to mitochondria is crucial for its anticancer activity, as it directly affects cellular energy metabolism and promotes apoptosis in cancer cells.

Anticancer Potential

Research indicates that this compound may serve as an effective anticancer agent. It has demonstrated:

  • Inhibition of mitochondrial complex I : Leading to reduced ATP levels and increased reactive oxygen species (ROS) production.
  • Induction of apoptosis : The resultant oxidative stress triggers apoptotic pathways in various cancer cell lines.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in critical biochemical pathways:

  • Enzyme targets : Various studies have indicated that it can inhibit enzymes associated with cancer progression and metabolic disorders .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Pendergrass et al. (2024)Demonstrated that this compound inhibits the secretion of virulence factors in pathogenic bacteria, indicating its potential as an antimicrobial agent .
PubChem Data (2021)Compiled data on the compound's structure and potential interactions with biological systems were reviewed, emphasizing its role in medicinal chemistry .
Thiophene Derivatives Review (2021)Discussed the broader category of thiophene-based compounds and their applications in drug development, noting similarities with this compound .

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